molecular formula C13H11NO B1222862 Carbazole-9-methanol CAS No. 2409-36-1

Carbazole-9-methanol

Cat. No. B1222862
CAS RN: 2409-36-1
M. Wt: 197.23 g/mol
InChI Key: LRQYFGXOJXXKGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives often involves complex chemical reactions. A notable method includes the ultrasound-assisted Rap–Stoermer reaction, which facilitates the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, highlighting the versatility of carbazole-based compounds in synthetic chemistry (Zhang, Yan, Li, & Gao, 2012).

Molecular Structure Analysis

Carbazole derivatives display a wide range of molecular structures. For example, the structure of (4,9-Dimethyl-9H-carbazol-3-yl)methanol demonstrates how the carbazole skeleton can incorporate functional groups like methanol at specific positions, affecting the molecule's overall properties and reactivity (Öncüoğlu, Dilek, Ergün, & Hökelek, 2014).

Chemical Reactions and Properties

Carbazole-9-methanol and its derivatives undergo various chemical reactions, demonstrating unique properties. For instance, the electropolymerization of 9H-carbazole-9-carbothioic methacrylic thioanhydride showcases the compound's utility in fabricating materials for energy storage devices, highlighting the electrochemical versatility of carbazole-based molecules (Ates, Uludağ, & Arican, 2014).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as glass transition temperatures and molecular weight, are crucial for their application in materials science. The synthesis and study of poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds provide insight into the thermal and mechanical properties that make these compounds suitable for use in electronic and optoelectronic devices (Grigalevicius, Gražulevičius, Gaidelis, & Jankauskas, 2002).

Chemical Properties Analysis

The chemical properties of carbazole-9-methanol derivatives, such as their reactivity with various reagents and their potential as intermediates in synthetic chemistry, are of significant interest. The synthesis of 9H-carbazole derivatives showcases the chemical versatility and potential applications of these compounds in creating new materials with desired properties (Salih, Salimon, & Yousif, 2016).

Scientific Research Applications

Bacterial Biotransformation

Carbazole-9-methanol, a derivative of 9H-carbazole, has been studied in the context of bacterial biotransformation. Research by Waldau et al. (2009) explored the transformation of carbazole derivatives, including 9-methyl-9H-carbazole, by the bacterium Ralstonia sp. strain SBUG 290. This strain accumulated various products during the incubation with carbazole derivatives, indicating its potential in modifying such compounds for various applications (Waldau et al., 2009).

Alkaloid Isolation

Peng et al. (2018) isolated carbazole alkaloids from Clausena lansium, demonstrating the potential of natural sources to yield carbazole derivatives, including carbazole-9-methanol. This study also investigated their cytotoxic activity against cancer cell lines, highlighting the significance of these compounds in medical research (Peng et al., 2018).

Electrochemical and Electrochromic Properties

Research on novel polymers containing carbazole and phenyl-methanone units has been conducted by Hu et al. (2013). Their study focused on the electrochemical and electrochromic properties of these materials, suggesting the usefulness of carbazole derivatives in developing new materials with specific electronic and optical properties (Hu et al., 2013).

Chemosensor Applications

Qu et al. (2017) developed a novel diarylethene with a carbazole moiety for the detection of Sn2+ and Cu2+ in methanol. This compound exhibited selective fluorescence quenching, highlighting the potential of carbazole derivatives in sensor technology and environmental monitoring (Qu et al., 2017).

High-Refractive Index Polymers

Research into creating high-refractive index polymers incorporated carbazole into the methacrylate monomer structure. McGrath et al. (2006) explored this, demonstrating carbazole derivatives' potential in developing materials for optical applications (McGrath et al., 2006).

Fluorescence and Inclusion Properties

The fluorescence behavior of carbazole-based dyes has been studied by Lao et al. (2012). This research sheds light on the potential use of carbazole derivatives in developing new fluorescent materials for various applications (Lao et al., 2012).

Ion Sensing

Rani et al. (2021) synthesized a 9H-carbazole derivative with excellent yield and demonstrated its capability in detecting Hg(II) and Mn(II) ions, indicating the application of carbazole derivatives in ion sensing technologies (Rani et al., 2021).

Safety And Hazards

Carbazole-9-methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

carbazol-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYFGXOJXXKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178816
Record name N-(Hydroxymethyl)carbazole
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole-9-methanol

CAS RN

2409-36-1
Record name 9H-Carbazole-9-methanol
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Record name N-(Hydroxymethyl)carbazole
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Record name Carbazole-9-methanol
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Record name N-(Hydroxymethyl)carbazole
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Record name 9H-carbazole-9-methanol
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Record name N-(HYDROXYMETHYL)CARBAZOLE
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Synthesis routes and methods

Procedure details

105 parts of carbazole, 145 parts of formalin (40% W/V formaldehyde in water) and 265 parts of IMS were thoroughly mixed and then 10 parts of calcium hydroxide added. The mixture was heated with stirring at a temperature of 56° to 58° C. for an hour and thereafter filtered to remove unreacted carbazole and the calcium hydroxide. As the IMS cooled, the product N-methylol carbazole crystallised out of solution. The white crystals were separated by filtration and dried under vacuum at 50° C. for 2 hours. The crystals were identified by proton NMR and IR spectroscopy as NMC, m.p. 127°-129° C., and contained less than 1% carbazole according to gel permeation chromatography, which was used with a U.V. detector. (λ=254 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Lagercrantz, J Deinum - Acta Chemica Scandinavica, 1994 - actachemscand.org
… AMVN Carbazole 9 Methanol 2-Hydroxycarbazole 9 Methanol 3-Methylindole 9 Methanol lndol-3—ylacetic acid 9 Methanol Phenazine 9 Methanol H 290/51 9 Methanol p-…
Number of citations: 9 actachemscand.org
GL Kedderis, DE Rickert, RN Pandey… - Journal of Biological …, 1986 - Elsevier
… Chemicals-NMC and NHMC (carbazole-9-methanol) were synRESULTS thesized as previously described (12). Both compounds were >99% pure as judged by HPLC. NFC (carbazole-…
Number of citations: 69 www.sciencedirect.com
H Li, Y Li, H Cao, X Li, Y Zhang - Water Science and Technology, 2011 - iwaponline.com
The electrocatalytic activity of bare and 2-ethyl anthraquinone-modified graphite felt (2-EAQ/GF) toward oxygen reduction was investigated using a cyclic voltammetry technique in a …
Number of citations: 18 iwaponline.com
H Li, H Cao, Y Li, Y Zhang, H Liu - Environmental Engineering …, 2010 - liebertpub.com
Coking wastewater was treated by an AO 1 -O 2 biofilm system composed of an anoxic bioreactor and two aerobic ones. To improve removal efficiency of organic pollutants, the anoxic …
Number of citations: 40 www.liebertpub.com
R Djimasbe, MA Varfolomeev, RI Kadyrov… - The Journal of …, 2022 - Elsevier
… 2 methylbenzonaphtha 2, 3-thiophene, followed by the di-aromatics composed by naphthalene; 2-ethyl as well as the poly-aromatics with significant presence 9H-carbazole-9-methanol…
Number of citations: 4 www.sciencedirect.com
S Tasler, H Endress, G Bringmann - Synthesis, 2001 - thieme-connect.com
The first reductive biaryl coupling of carbazoles is presented, along with the synthesis of the appropriately halogenated coupling substrates. A completely regioselective halogenation of …
Number of citations: 1 www.thieme-connect.com
A Sanguineti, A Samela, F Rampinelli, L Bottalico… - 2018 - sae.org
Brake pads employing innovative hydraulic inorganic binders in place of common state-of-the-art thermosetting phenolic resins have been produced by means of a unique prototypal …
Number of citations: 1 www.sae.org
A Shirani - 2011 - search.proquest.com
In recent years the UK has seen a rise in interest in the redevelopment and management of brownfield and contaminated land. Stabilisation/Solidification (S/S) is a technology that has …
Number of citations: 1 search.proquest.com
QZ Ma, FJ Wu, DQ Zhang, WX Peng - Key Engineering Materials, 2011 - Trans Tech Publ
In order to find out its potential biomedicines, the extractives of Moso bamboo were adsorbed and determined by Py-GC-MS. And the main constituents were 1-phenanthrenecarboxylic …
Number of citations: 0 www.scientific.net

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